molecular formula C5H9ClN2O B2541293 N,5-dimethyl-1,2-oxazol-3-amine hydrochloride CAS No. 2173998-79-1

N,5-dimethyl-1,2-oxazol-3-amine hydrochloride

Cat. No.: B2541293
CAS No.: 2173998-79-1
M. Wt: 148.59
InChI Key: JGFFLUKBVSLWSH-UHFFFAOYSA-N
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Description

N,5-dimethyl-1,2-oxazol-3-amine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-1,2-oxazol-3-amine hydrochloride can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-1,2-oxazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions include various substituted oxazoles and amine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

N,5-dimethyl-1,2-oxazol-3-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-1,2-oxazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,5-dimethyl-1,2-oxazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-3-5(6-2)7-8-4;/h3H,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFFLUKBVSLWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173998-79-1
Record name N,5-dimethyl-1,2-oxazol-3-amine hydrochloride
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